molecular formula C17H12O4 B8673077 8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one

8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B8673077
M. Wt: 280.27 g/mol
InChI Key: RKARRKKWKBCKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light

Preparation Methods

The synthesis of 8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts . For industrial production, the reaction conditions are optimized to ensure high yield and purity. The process may involve the use of green chemistry approaches, such as microwave or ultrasound energy, to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced coumarin derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the coumarin ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxycoumarins .

Mechanism of Action

The mechanism of action of 8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to its ability to absorb ultraviolet light and emit visible light. This property is utilized in fluorescent labeling and detection applications . Additionally, the compound’s biological activity is linked to its interaction with enzymes and receptors involved in metabolic and signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

8-benzoyl-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C17H12O4/c1-10-9-14(19)21-17-12(10)7-8-13(18)15(17)16(20)11-5-3-2-4-6-11/h2-9,18H,1H3

InChI Key

RKARRKKWKBCKLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C3=CC=CC=C3)O

Origin of Product

United States

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